molecular formula C22H21NO4 B2686309 rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis CAS No. 2416218-00-1

rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis

Cat. No.: B2686309
CAS No.: 2416218-00-1
M. Wt: 363.413
InChI Key: LHHFGBVKANKUIB-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scalable Synthesis and Structural Derivatives

A stereoselective and scalable synthesis of structurally related bicyclic carboxylic acids has been developed, emphasizing the control over stereoselectivity through the cyclopropanation step and its significance in generating amino acid derivatives (Wang et al., 2013; Bakonyi et al., 2013). These methods are crucial for producing unnatural amino acids, which are valuable in peptide-based drug discovery.

Conformationally Restricted Amino Acid Analogues

Research has highlighted the synthesis of conformationally restricted amino acid analogues, such as azabicycloalkane amino acids, which are used as rigid dipeptide mimetics in structure-activity studies for drug discovery (Mandal et al., 2005). These compounds are designed to mimic the structure and function of natural amino acids while offering enhanced stability and specificity in biological interactions.

Protection Group Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the structure of interest, is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the selective removal of the protective group under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). This chemistry is foundational in the synthesis of peptides and peptidomimetics, facilitating the assembly of complex molecules.

Applications in Drug Discovery

The structural motif of the compound has been utilized in designing inhibitors and other biologically active molecules. For instance, modifications of the bicyclic core have led to the development of potent antibiotics and enzyme inhibitors, demonstrating the versatility of this scaffold in medicinal chemistry (Jimeno et al., 2011). These applications underscore the compound's role in the synthesis of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

(1S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-21-11-22(21,19(24)25)13-23(12-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25)/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFGBVKANKUIB-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.